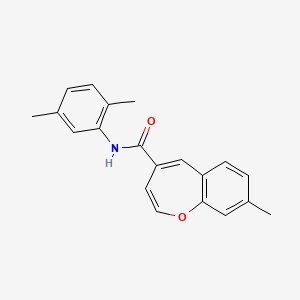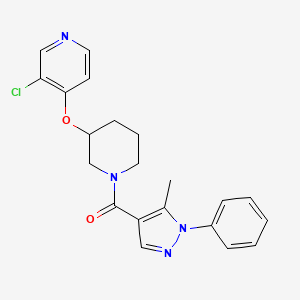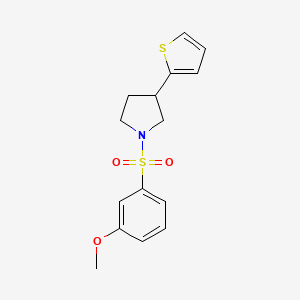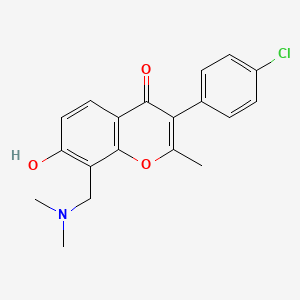
N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxepine ring system, which is a seven-membered ring containing oxygen, fused with a benzene ring. The presence of the 2,5-dimethylphenyl and 8-methyl substituents further enhances its chemical properties and potential reactivity.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action might involve binding to a specific protein or enzyme. Without more information, it’s not possible to speculate on the mechanism of action of this specific compound.
Safety and Hazards
Safety data sheets (SDS) provide information on the potential hazards of a chemical compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal. Without an SDS for this specific compound, it’s not possible to provide detailed safety and hazard information .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions One common method includes the formation of the benzoxepine ring through a cyclization reaction This can be achieved by reacting a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate amine under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of the desired product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxepine ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Comparación Con Compuestos Similares
N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:
N-(2,5-dimethylphenyl)thioureido acid derivatives: These compounds share the 2,5-dimethylphenyl group but differ in their core structure and functional groups.
Benzoxepine derivatives: Compounds with similar benzoxepine ring systems but different substituents, which can influence their chemical properties and reactivity.
Carboxamide derivatives: Compounds with carboxamide functional groups but different aromatic or heterocyclic cores.
The uniqueness of this compound lies in its specific combination of substituents and ring system, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13-4-6-15(3)18(10-13)21-20(22)17-8-9-23-19-11-14(2)5-7-16(19)12-17/h4-12H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWBWBGOSJWBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C(C=C3)C)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)



![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2718507.png)
![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)
![Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate](/img/structure/B2718509.png)

![1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)
![3-{7-Azabicyclo[2.2.1]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2718515.png)
![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)

![3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2718521.png)
